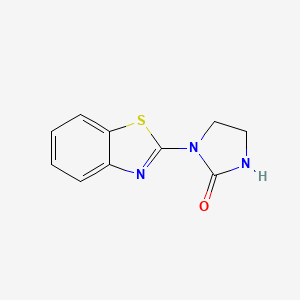
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of this compound includes an amino group and a dicyanoethenyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-[(2,2-dicyanoethenyl)amino]benzenesulfonamides involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives and triethyl orthoformate in butan-2-ol as the solvent . The structure of the synthesized compounds is confirmed using 1H and 13C NMR spectral data . This method is efficient and allows for the production of various derivatives by altering the benzenesulfonamide starting materials.
Analyse Des Réactions Chimiques
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- undergoes several types of chemical reactions, including:
Condensation Reactions: The compound is synthesized through a condensation reaction involving malononitrile and benzenesulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, benzenesulfonamides generally participate in such reactions under appropriate conditions.
Substitution Reactions: The presence of amino and dicyanoethenyl groups allows for various substitution reactions, potentially leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include malononitrile, triethyl orthoformate, and various benzenesulfonamide derivatives . The major products formed depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- has several scientific research applications:
Antioxidant Activity: Some derivatives of this compound exhibit excellent antioxidant properties, making them useful in studies related to oxidative stress and related diseases.
Antibacterial and Antifungal Activity: The compound has shown significant antibacterial and antifungal activities, which are valuable in the development of new antimicrobial agents.
Carbonic Anhydrase Inhibition: Certain derivatives inhibit carbonic anhydrase, an enzyme involved in various physiological processes, making them potential candidates for therapeutic applications.
Anti-inflammatory Activity: The compound’s anti-inflammatory properties are being explored for potential use in treating inflammatory conditions.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, by binding to its active site and preventing its activity . This inhibition can lead to reduced tumor growth and proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- can be compared with other similar compounds, such as:
4-aminobenzenesulfonamide: A simpler derivative without the dicyanoethenyl group, used in various pharmaceutical applications.
N-(1,3-thiazol-2-yl)benzenesulfonamide: Another derivative with a thiazole ring, known for its antimicrobial properties.
Sulfaguanidine and Sulfamethazine: Sulfonamide antibiotics used to treat bacterial infections.
The uniqueness of benzenesulfonamide, 4-amino-N-(2,2-dicyanoethenyl)- lies in its combination of amino and dicyanoethenyl groups, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
62608-63-3 |
|---|---|
Formule moléculaire |
C10H8N4O2S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
4-amino-N-(2,2-dicyanoethenyl)benzenesulfonamide |
InChI |
InChI=1S/C10H8N4O2S/c11-5-8(6-12)7-14-17(15,16)10-3-1-9(13)2-4-10/h1-4,7,14H,13H2 |
Clé InChI |
OBSVJABMUQZVGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
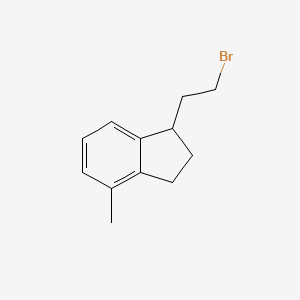
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
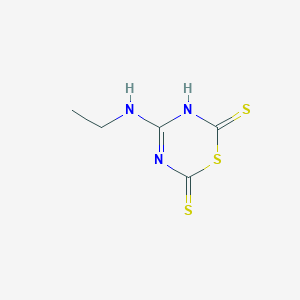
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
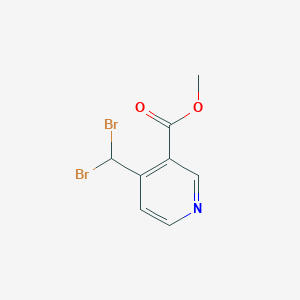
![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)
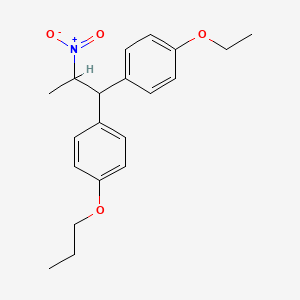

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
![6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14517131.png)
![4-Ethynyl-3,5-bis[(hydroxyimino)methyl]pyridine-1(4H)-carboxamide](/img/structure/B14517140.png)
